molecular formula C23H17Cl2FN2S B6586551 5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole CAS No. 1207023-86-6

5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole

Cat. No.: B6586551
CAS No.: 1207023-86-6
M. Wt: 443.4 g/mol
InChI Key: PGGNFPWDIFRCMJ-UHFFFAOYSA-N
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Description

This compound is a tri-substituted imidazole derivative characterized by:

  • Position 2: A [(4-fluorophenyl)methyl]sulfanyl group, contributing to lipophilicity and metabolic stability.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where halogenated aromatic systems are critical .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2S/c1-15-2-9-19(10-3-15)28-22(17-6-11-20(24)21(25)12-17)13-27-23(28)29-14-16-4-7-18(26)8-5-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGNFPWDIFRCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H16Cl2FNS
  • Molecular Weight : 393.36 g/mol

Structural Features

  • The compound features an imidazole ring, which is known for its role in biological systems.
  • The presence of multiple halogen substituents (dichlorophenyl and fluorophenyl) may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of similar imidazole derivatives, compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . Although specific data for our compound is limited, similar structural analogs suggest potential efficacy.

CompoundCell LineIC50 (µM)Reference
Similar Imidazole DerivativeMCF-70.65
Similar Imidazole DerivativeA5491.50

The mechanism by which imidazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis : Flow cytometry assays have shown that certain imidazole compounds can induce apoptosis in cancer cells in a dose-dependent manner .
  • Inhibition of Key Enzymes : Some studies suggest that imidazole derivatives may inhibit enzymes involved in cancer progression, such as carbonic anhydrases .

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A related study on imidazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating significant potency .

CompoundBacterial StrainMIC (µg/mL)Reference
Related Imidazole DerivativeStaphylococcus aureus16
Related Imidazole DerivativeEscherichia coli32

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Table 1: Structural and Functional Group Comparisons
Compound Name Position 1 Position 2 Position 5 Key Features
Target Compound 4-Methylphenyl [(4-Fluorophenyl)methyl]sulfanyl 3,4-Dichlorophenyl High halogen density; balanced lipophilicity
N-(3-Chlorophenyl)-2-{[5-(3,4-Dichlorophenyl)-1-(4-Methylphenyl)-1H-Imidazol-2-yl]sulfanyl}acetamide 4-Methylphenyl Sulfanyl-acetamide 3,4-Dichlorophenyl Acetamide group enhances solubility but reduces membrane permeability
4-(4-Fluorophenyl)-2-(4-Methylsulfinylphenyl)-5-(4-Pyridyl)-1H-Imidazole (SB203580) - 4-Methylsulfinylphenyl 4-Fluorophenyl Pyridyl and sulfinyl groups enhance kinase inhibition via H-bonding
1-(3,5-Dimethylphenyl)-2-(4-Fluorophenyl)-4,5-Dimethyl-1H-Imidazole 3,5-Dimethylphenyl 4-Fluorophenyl 4,5-Dimethyl Increased lipophilicity; reduced halogen bonding potential
Key Observations:
  • Sulfanyl Group : The [(4-fluorophenyl)methyl]sulfanyl substituent provides a unique balance of steric bulk and electronic effects, distinct from acetamide or sulfinyl derivatives.
  • Methylphenyl vs. Pyridyl : The 4-methylphenyl group at Position 1 prioritizes hydrophobic interactions, whereas pyridyl groups (e.g., SB203580) enable polar interactions.

Pharmacological Implications

  • Target Selectivity : The dichlorophenyl and fluorophenyl groups may enhance binding to G protein-coupled receptors (GPCRs) or kinases, as seen in SR140333 (a 3,4-dichlorophenyl-containing GPCR ligand) .
  • Metabolic Stability : The sulfanyl group’s resistance to oxidative metabolism contrasts with sulfinyl or acetamide derivatives, which may undergo faster clearance .

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